molecular formula C11H15N5O2 B14366615 2-[[9-(Oxolan-2-yl)purin-6-yl]amino]ethanol CAS No. 91338-63-5

2-[[9-(Oxolan-2-yl)purin-6-yl]amino]ethanol

Katalognummer: B14366615
CAS-Nummer: 91338-63-5
Molekulargewicht: 249.27 g/mol
InChI-Schlüssel: POEIVGRLJHPULC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[[9-(Oxolan-2-yl)purin-6-yl]amino]ethanol is a chemical compound with the molecular formula C11H15N5O2. It is characterized by a purine skeleton substituted with an oxolan-2-yl group and an aminoethanol moiety. This compound is known for its significant role in various scientific research fields due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[9-(Oxolan-2-yl)purin-6-yl]amino]ethanol typically involves the reaction of a purine derivative with an oxolan-2-yl group under controlled conditions. One common method includes the use of 2-aminoethanol as a reactant, which is treated with a purine derivative to yield the final product . The reaction conditions often require specific temperatures and solvents to ensure the purity and yield of the compound.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase the efficiency and yield of the compound. The process may also involve purification steps to ensure the compound meets the required standards for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-[[9-(Oxolan-2-yl)purin-6-yl]amino]ethanol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophiles used.

Wissenschaftliche Forschungsanwendungen

2-[[9-(Oxolan-2-yl)purin-6-yl]amino]ethanol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-[[9-(Oxolan-2-yl)purin-6-yl]amino]ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[[9-(Oxolan-2-yl)purin-6-yl]amino]ethanol is unique due to its specific combination of the oxolan-2-yl group and the aminoethanol moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Eigenschaften

CAS-Nummer

91338-63-5

Molekularformel

C11H15N5O2

Molekulargewicht

249.27 g/mol

IUPAC-Name

2-[[9-(oxolan-2-yl)purin-6-yl]amino]ethanol

InChI

InChI=1S/C11H15N5O2/c17-4-3-12-10-9-11(14-6-13-10)16(7-15-9)8-2-1-5-18-8/h6-8,17H,1-5H2,(H,12,13,14)

InChI-Schlüssel

POEIVGRLJHPULC-UHFFFAOYSA-N

Kanonische SMILES

C1CC(OC1)N2C=NC3=C(N=CN=C32)NCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.